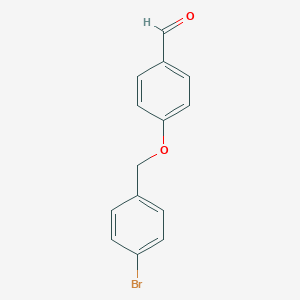

4-(4-Bromobenzyloxy)benzaldehyde

Descripción

Propiedades

IUPAC Name |

4-[(4-bromophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCGRPJQAXHMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353247 | |

| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149833-95-4 | |

| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149833-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Bromophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and General Conditions

The synthesis occurs in two stages:

-

Deprotonation : A base (e.g., K<sub>2</sub>CO<sub>3</sub>) deprotonates the hydroxyl group of the hydroxybenzaldehyde precursor, forming a phenoxide ion.

-

Nucleophilic Attack : The phenoxide ion attacks the electrophilic carbon of 4-bromobenzyl bromide, displacing the bromide ion and forming the ether linkage.

Typical Reaction Conditions :

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) enhance reaction rates by stabilizing ionic intermediates.

-

Temperature : Reactions are typically conducted at 100–120°C under reflux to overcome activation energy barriers.

-

Base : Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is preferred due to its mild basicity and low nucleophilicity, minimizing side reactions.

Synthetic Routes and Variations

Synthesis from 3-Hydroxybenzaldehyde

In a study by Hassanzadeh et al., meta-(4-bromobenzyloxy)benzaldehyde was synthesized by reacting 3-hydroxybenzaldehyde with 4-bromobenzyl bromide (Scheme 1A):

-

Reactants :

-

3-Hydroxybenzaldehyde (1.0 equiv)

-

4-Bromobenzyl bromide (1.2 equiv)

-

K<sub>2</sub>CO<sub>3</sub> (2.0 equiv)

-

-

Conditions :

-

Solvent: DMF

-

Temperature: 100°C, 6 hours

-

Yield: 87%

-

Characterization Data :

Synthesis from 3,5-Dimethoxy-4-Hydroxybenzaldehyde

A patent by CN100502846C demonstrates the preparation of 4-(4-bromo-benzyloxy)-3,5-dimethoxybenzaldehyde using a similar approach:

-

Reactants :

-

3,5-Dimethoxy-4-hydroxybenzaldehyde (1.0 equiv)

-

4-Bromobenzyl bromide (1.1 equiv)

-

K<sub>2</sub>CO<sub>3</sub> (1.5 equiv)

-

-

Conditions :

-

Solvent: DMF

-

Temperature: 110°C, 5 hours

-

Yield: 85%

-

Characterization Data :

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 9.86 (s, 1H, CHO), 7.42–6.85 (m, 6H, Ar-H), 5.13 (s, 2H, OCH<sub>2</sub>), 3.91 (s, 6H, OCH<sub>3</sub>).

Optimization and Critical Parameters

Solvent and Base Selection

Stoichiometry and Equivalents

Temperature and Reaction Time

-

Reflux conditions (100–120°C) are optimal, with reaction times of 5–6 hours balancing conversion and side-product formation.

Characterization and Analytical Methods

Spectroscopic Techniques

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Bromobenzyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide

Major Products:

Oxidation: 4-(4-Bromobenzyloxy)benzoic acid.

Reduction: 4-(4-Bromobenzyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(4-Bromobenzyloxy)benzaldehyde serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through electrophilic substitution reactions.

- Synthesis of Novel Compounds : It has been used in the synthesis of various derivatives, including thiosemicarbazones, which have potential applications as ligands in metal extraction processes. For instance, a recent study identified meta-(4-bromobenzyloxy)benzaldehyde thiosemicarbazone as a novel ligand for cadmium extraction using ultrasound-assisted methods .

- Building Block for Pharmaceuticals : The compound is utilized as a building block in the development of pharmaceutical agents. Its bromine substituent enhances reactivity, making it suitable for further modifications to create biologically active molecules.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents.

- Cytotoxic Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have demonstrated that certain derivatives can inhibit the growth of KB cells and PC-3 prostate cancer cells, suggesting potential applications as antitumor drugs .

- Antimicrobial Properties : Compounds derived from this compound have also been evaluated for their antimicrobial properties. The presence of the bromobenzyl group contributes to enhanced activity against specific bacterial strains, making it a candidate for further development into antimicrobial agents.

Environmental Applications

In environmental science, this compound is being explored for its potential use in pollutant extraction and remediation.

- Ligand for Metal Extraction : Its derivatives have been investigated as ligands for the extraction of heavy metals from contaminated environments. The ability to form stable complexes with metals like cadmium highlights its utility in environmental cleanup efforts .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(4-Bromobenzyloxy)benzaldehyde is primarily related to its reactivity as an aldehyde and the presence of the bromine atom. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

4-(Cyclopentyloxy)benzaldehyde

- Structure : The 4-bromobenzyloxy group is replaced with a cyclopentyloxy moiety.

- Synthesis : Prepared using a phase-transfer catalyst (t-butylammonium bromide) to enhance reactivity between 4-hydroxybenzaldehyde and bromocyclopentane, yielding 75% .

- Impact: The absence of bromine reduces molecular weight (212.25 g/mol vs. 291.14 g/mol for the brominated analog) and alters electronic properties.

4-Benzyloxybenzaldehyde

- Structure : Lacks the bromine atom on the benzyl group.

- Properties : Reduced molecular weight (212.25 g/mol) and lower electrophilicity compared to the brominated derivative due to the absence of an electron-withdrawing bromine . This limits its reactivity in halogen-specific reactions (e.g., Suzuki coupling).

4-[(3-Bromobenzyl)oxy]benzaldehyde

- Structure : Bromine is at the meta position of the benzyl group instead of para.

Chain-Extended and Functionalized Derivatives

4-((6-(4-Benzylpiperidin-1-yl)hexyl)oxy)benzaldehyde

4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde

- Structure : Incorporates a pyridyl-ethoxy group.

- Applications : Serves as an intermediate in antibacterial/antifungal agents. The pyridine ring introduces basicity, improving solubility in polar solvents compared to the brominated compound .

Brominated Analogs with Varied Reactivity

4-(Bromomethyl)benzaldehyde

2-[(4-Bromobenzyl)oxy]benzaldehyde

- Structure : Aldehyde and bromobenzyloxy groups are at ortho positions.

- Impact : Ortho-substitution may hinder aldehyde reactivity due to steric effects, reducing suitability for condensation reactions compared to the para-substituted derivative .

Actividad Biológica

4-(4-Bromobenzyloxy)benzaldehyde, also known by its chemical structure C₁₁H₉BrO₂, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 149833-95-4

- Molecular Formula : C₁₁H₉BrO₂

- Molecular Weight : 267.1 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation .

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activities, making it a candidate for further exploration in the development of antibacterial agents.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound induces apoptosis (programmed cell death) and inhibits cell proliferation. For instance, it has been shown to affect the viability of breast cancer cells by modulating apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : The antimicrobial activity against various bacterial strains has been documented, highlighting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. It was found to significantly reduce cell viability through apoptosis induction, with an IC50 value of approximately 15 µM.

- Antimicrobial Efficacy : Research conducted on the antibacterial effects revealed that the compound displayed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 32 µg/mL. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

- Mechanistic Insights : Further mechanistic studies indicated that the compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(4-Bromobenzyloxy)benzaldehyde in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Use fume hoods to avoid inhalation, and store the compound in a cool, dry, ventilated area away from oxidizers and strong bases. Toxicological data are limited, so treat it as a potential irritant .

Q. How can researchers confirm the identity and purity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- FTIR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and aryl bromide (C-Br stretch ~600 cm⁻¹).

- NMR : ¹H NMR should show signals for the benzyloxy proton (δ ~5.3 ppm) and aldehyde proton (δ ~9.8–10.0 ppm).

- HPLC/GC-MS : Compare retention times with a pure standard and assess peak symmetry. Purity ≥97% is typical for research-grade material .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. Recrystallization is best achieved using ethanol/water mixtures (8:2 v/v) at 60–70°C, followed by slow cooling to room temperature. Filter under reduced pressure to isolate crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound from 4-hydroxybenzaldehyde?

- Methodological Answer :

- Step 1 : Use 4-bromobenzyl bromide as the alkylating agent in anhydrous DMF with K₂CO₃ as a base.

- Step 2 : Reflux at 80–90°C for 4–6 hours under nitrogen to prevent oxidation.

- Step 3 : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Post-reaction, quench with ice-water and extract with dichloromethane. Purify via column chromatography (silica gel, gradient elution) .

Q. What analytical challenges arise in characterizing byproducts during the synthesis of this compound?

- Methodological Answer : Common byproducts include unreacted 4-hydroxybenzaldehyde or di-alkylated derivatives. Use LC-MS to detect low-abundance impurities. For structural confirmation, employ X-ray crystallography (if single crystals are obtainable) to resolve bond angles and torsion angles, e.g., C4–O2–C8 (117.4°) and C5–O3–C9 (116.2°) .

Q. How does the electronic environment of the bromobenzyloxy group influence the reactivity of the aldehyde moiety?

- Methodological Answer : The electron-withdrawing bromine atom stabilizes the benzyloxy group via inductive effects, reducing electron density on the aldehyde. This enhances susceptibility to nucleophilic attack (e.g., in Schiff base formation). Computational studies (DFT) can model charge distribution, while experimental kinetic studies under varying pH/polarity conditions quantify reactivity trends .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

- Methodological Answer : Decomposition pathways include oxidation to the carboxylic acid or hydrolysis. Store under inert gas (argon) in amber vials at –20°C. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated oxidation. Periodically assess stability via HPLC-UV to track degradation products .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.